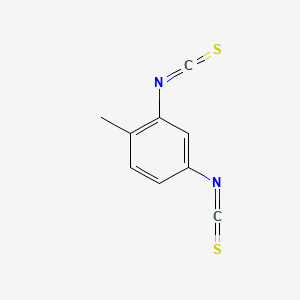

2,4-Tolylene diisothiocyanate

Beschreibung

Historical Context and Chemical Significance

The scientific literature indicates research interest in 2,4-Tolylene diisothiocyanate dating back to at least the early 1960s, with publications detailing its preparation and reactions. acs.org Its synthesis is typically achieved through the reaction of 2,4-toluenediamine with thiophosgene (B130339), a process that substitutes the amino groups with isothiocyanate functionalities. ontosight.ai

The chemical significance of this compound is closely linked to its isocyanate analog, 2,4-Toluene diisocyanate (TDI), a high-volume industrial chemical crucial for the production of polyurethanes. wikipedia.orgnih.gov While not produced on the same industrial scale, this compound serves as a valuable bifunctional monomer and cross-linking agent in polymer chemistry. ontosight.ainih.gov Its ability to form stable linkages through the reaction of its isothiocyanate groups allows for the synthesis of novel polymers and the modification of existing material surfaces.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆N₂S₂ |

| IUPAC Name | 2,4-diisothiocyanato-1-methylbenzene |

| Synonyms | Toluene (B28343) 2,4-diisothiocyanate, Isothiocyanic acid, 2,4-tolylene diester |

| Appearance | Data not available in searched sources |

| Reactivity | Reacts with alcohols, amines, and water |

This table is generated based on available data from search results. ontosight.ai

Distinctive Chemical Characteristics of the Isothiocyanate Functional Group

The reactivity of this compound is dominated by the chemistry of its two isothiocyanate (-N=C=S) functional groups. This group is classified as a heterocumulene, characterized by a central carbon atom that is highly electrophilic. arkat-usa.orgnih.gov This electrophilicity makes it susceptible to attack by a wide range of nucleophiles. arkat-usa.orgontosight.ai

The primary reactions involving the isothiocyanate group include:

Reaction with Amines: Isothiocyanates readily react with primary and secondary amines to form substituted thiourea (B124793) derivatives. ontosight.ainih.govcdnsciencepub.com This reaction is a cornerstone of their application in synthesis.

Reaction with Alcohols and Water: In the presence of alcohols or water, isothiocyanates can undergo nucleophilic addition to yield monothiocarbamates. ontosight.ainih.gov

A key feature of the this compound structure is the non-equivalent reactivity of the two -N=C=S groups. Drawing a parallel with its analog, 2,4-Toluene diisocyanate (TDI), the functional group at the 4-position (para to the methyl group) is significantly more reactive than the group at the 2-position (ortho to the methyl group). wikipedia.orgmdpi.com This difference is attributed to the steric hindrance imposed by the adjacent methyl group on the ortho-position, a characteristic that allows for sequential and controlled reactions. mdpi.com

Table 2: Summary of Isothiocyanate Group Reactions

| Reactant (Nucleophile) | Product |

|---|---|

| Primary or Secondary Amine (R-NH₂) | Substituted Thiourea |

| Alcohol (R-OH) | Monothiocarbamate |

This table summarizes the characteristic reactions of the isothiocyanate functional group. nih.govontosight.aioup.com

Overview of Research Trajectories for this compound

Research involving this compound has primarily followed trajectories in polymer science and organic synthesis, leveraging its bifunctional nature.

Polymer Synthesis and Modification: A significant area of research is its use as a monomer for the creation of sulfur-containing polymers. The reaction of this compound with diamines leads to the formation of polythioureas, which are structural analogs of polyurethanes. scientific.net It also serves as a potent cross-linking agent, capable of improving the mechanical and thermal properties of various plastics and resins by forming covalent bonds between polymer chains. ontosight.ai

Organic Synthesis: In organic synthesis, the compound is utilized as a building block for more complex molecules. The differential reactivity of its two isothiocyanate groups can be exploited to first react the more reactive para-group, followed by a subsequent reaction at the less reactive ortho-position, enabling the construction of unsymmetrical molecules. mdpi.com This stepwise reactivity is valuable for creating specialized linkers and functional materials.

Materials Science: Drawing from research on its isocyanate analog, potential research directions include the surface functionalization of materials. For instance, TDI is used to modify the surface of cellulose (B213188) nanocrystals to improve their compatibility with polymer matrices. mdpi.com The same principle can be applied using this compound to graft specific functionalities onto various substrates, creating materials with tailored surface properties.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-diisothiocyanato-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2S2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMVCFPMIBOZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C=S)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197639 | |

| Record name | Isothiocyanic acid, 4-methyl-m-phenylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4891-66-1 | |

| Record name | Benzene, 2,4-diisothiocyanato-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4891-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toluene 2,4-diisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004891661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC511742 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isothiocyanic acid, 4-methyl-m-phenylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Tolylene diisothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLUENE 2,4-DIISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP687Z493E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2,4 Tolylene Diisothiocyanate

Established Synthetic Routes to 2,4-Tolylene Diisothiocyanate

The preparation of this compound typically starts from the corresponding primary amine, 2,4-diaminotoluene (B122806). Methodologies can be broadly categorized into those that use thiophosgene (B130339) or its derivatives and those that follow phosgene-free pathways.

The classic method for synthesizing isothiocyanates involves the reaction of a primary amine with thiophosgene (CSCl₂), the sulfur analog of phosgene (B1210022). nih.gov For this compound, this involves the reaction of 2,4-diaminotoluene with two equivalents of thiophosgene, usually in the presence of a base to neutralize the HCl byproduct. cbijournal.com The use of free aromatic amines is common due to their weak basicity. cbijournal.com

A significant drawback of this method is the high toxicity of thiophosgene. To mitigate these risks, solid and safer phosgene equivalents like bis(trichloromethyl)carbonate, commonly known as triphosgene, can be employed. cbijournal.comresearchgate.net Triphosgene acts as a dehydrosulfurization reagent in the conversion of dithiocarbamate (B8719985) salts (formed from the amine and carbon disulfide) into isothiocyanates, offering good yields under mild conditions. cbijournal.comresearchgate.net

Growing environmental and safety concerns have spurred the development of phosgene-free synthetic routes. A prominent and widely adopted method is the decomposition of dithiocarbamate salts. nih.gov This two-step process begins with the reaction of the primary amine (2,4-diaminotoluene) with carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate salt. chemrxiv.org In the second step, this salt is treated with a desulfurizing agent to yield the final diisothiocyanate. nih.govchemrxiv.org

A variety of desulfurizing agents have been developed, each with its own advantages, contributing to greener synthetic protocols. nih.govchemrxiv.org These methods avoid the use of highly toxic reagents and often proceed under milder conditions. For instance, the use of CaO as both a base and a desulfurating agent provides a simple and cost-effective approach. researchgate.net

Table 1: Selected Phosgene-Free Desulfurizing Reagents for Isothiocyanate Synthesis This table is generated based on general isothiocyanate synthesis literature and is applicable to the synthesis of this compound from its corresponding diamine.

| Desulfurizing Reagent | Key Features | Reference |

|---|---|---|

| Ethyl Chloroformate | Common laboratory reagent. | nih.gov |

| Iodine | Reaction proceeds rapidly with TBAI as a catalyst. | rsc.org |

| Hydrogen Peroxide | Considered a green reagent. | nih.gov |

| p-Toluenesulfonyl chloride | Effective desulfurizing agent. | chemrxiv.org |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | A suitable agent where byproducts are easily removed. | cbijournal.com |

| Claycop (Clay-supported copper nitrate) | A solid-supported reagent, simplifying workup. | chemrxiv.org |

Another innovative phosgene-free approach is the tandem Staudinger/aza-Wittig reaction, which allows for the synthesis of isothiocyanates under neutral conditions, which is particularly useful for sensitive substrates. nih.govrsc.org

Reaction Mechanisms of Isothiocyanate Groups in this compound

The two isothiocyanate groups on the toluene (B28343) ring are the centers of reactivity. Similar to its isocyanate analog, the reactivity of the two -NCS groups can differ. The group at the 4-position is generally more reactive than the sterically hindered group at the 2-position due to electronic and steric effects from the methyl group on the aromatic ring. wikipedia.org

The carbon atom of the isothiocyanate group is electrophilic and readily attacked by nucleophiles. This is the most common reaction pathway for isothiocyanates. Given that this compound has two such groups, it can react with monofunctional or difunctional nucleophiles to form a variety of products, from simple adducts to polymers.

Reaction with Amines: Primary or secondary amines react with isothiocyanates to form substituted thioureas.

Reaction with Alcohols and Phenols: Alcohols and phenols add to form thiocarbamates (or thiourethanes). This reaction is often slower than the reaction with amines and may require a catalyst.

Reaction with Water: Isothiocyanates react with water to form an unstable dithiocarbamic acid, which then decomposes. This can ultimately lead to the formation of a primary amine and carbonyl sulfide (B99878) (COS). In the context of a diisothiocyanate, this can lead to the formation of polythioureas. noaa.gov

Table 2: Products of Nucleophilic Addition to an Isothiocyanate Group

| Nucleophile (Nu-H) | Product |

|---|---|

| Primary Amine (R'-NH₂) | N,N'-disubstituted thiourea (B124793) |

| Secondary Amine (R'₂NH) | N,N,N'-trisubstituted thiourea |

| Alcohol (R'-OH) | O-alkyl thiocarbamate |

| Water (H₂O) | Amine (via decomposition of dithiocarbamic acid) |

| Carboxylic Acid (R'-COOH) | Acyl isothiocyanate and amine (via unstable intermediate) |

Isothiocyanates can participate in various cycloaddition reactions, serving as versatile partners in the synthesis of heterocyclic compounds. acs.org The C=S double bond is the primary site for these reactions.

[3+2] Cycloadditions: Isothiocyanates react with 1,3-dipoles. For instance, a reaction with an aziridine (B145994) catalyzed by FeCl₃ can yield (tosylthiazolidin-2-ylidene)anilines. rsc.org

[2+2] Cycloadditions: Reverse [2+2] cycloadditions are a key step in certain synthetic pathways to produce isothiocyanates from acyclic amidines and CS₂. rsc.org

[4+1] Cycloadditions: While more common with isocyanides, isothiocyanates can react with various conjugated systems. rsc.org

[2+4] Cycloadditions: The C=S bond can react across a diene system, as seen in reactions with certain digallane compounds. nih.gov

For a bifunctional molecule like this compound, these reactions can lead to the formation of polymers with heterocyclic repeating units or complex, cross-linked structures.

The presence of two isothiocyanate groups makes this compound a suitable monomer for step-growth polymerization.

Polyaddition Reactions: The most direct route to polymerization is the reaction with a difunctional nucleophile. For example, reacting it with a diamine would produce a polythiourea, while reaction with a diol would yield a polythiocarbamate. These polymers are analogous to the polyureas and polyurethanes formed from diisocyanates.

Self-Polymerization: Isothiocyanates can undergo self-polymerization, although this is often less facile than for their isocyanate counterparts. This process can be initiated by bases or certain organometallic catalysts. cchst.ca The reaction can lead to the formation of trimers (isocyanurates for isocyanates) or linear polymers. For this compound, such reactions could lead to highly cross-linked networks. The reaction with water, which generates an amine in situ, can also lead to the formation of insoluble polythioureas. noaa.gov

Catalytic Systems in this compound Synthesis and Reactions

The synthesis and subsequent reactions of this compound, while less documented than its diisocyanate counterpart, are subject to catalytic influence, drawing parallels from established isothiocyanate and isocyanate chemistry. Catalytic systems play a crucial role in improving reaction efficiency, yield, and selectivity, particularly in the formation of the isothiocyanate groups and in their subsequent transformations.

Catalytic Synthesis of this compound

The primary route to aryl isothiocyanates involves the reaction of a primary amine with a thiocarbonylating agent, such as carbon disulfide or thiophosgene. rsc.org In this context, the synthesis would start from 2,4-diaminotoluene (TDA). The reaction with carbon disulfide proceeds via a dithiocarbamate salt intermediate, which is then decomposed to the isothiocyanate. rsc.org While various reagents can facilitate this decomposition, catalytic methods offer a more efficient and milder alternative to stoichiometric reagents.

Phase-Transfer Catalysis (PTC)

A prominent catalytic method for the synthesis of aryl isothiocyanates is Phase-Transfer Catalysis (PTC). crdeepjournal.org This technique is highly effective for nucleophilic substitution reactions where the reactants are located in different immiscible phases (typically aqueous and organic). crdeepjournal.orgtandfonline.com In the synthesis of an aryl isothiocyanate, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the thiocyanate (B1210189) anion (SCN⁻) from the aqueous phase into the organic phase. tandfonline.com Once in the organic phase, the highly reactive, "naked" anion can react with a suitable substrate, such as an aryl halide or a derivative of the corresponding amine.

The general PTC mechanism for isothiocyanate synthesis can be summarized as:

A thiocyanate salt (e.g., KSCN) is dissolved in an aqueous phase.

The organic substrate is dissolved in a water-immiscible organic solvent.

A phase-transfer catalyst (Q⁺X⁻) exchanges its anion for the thiocyanate anion at the interface, forming a lipophilic ion pair (Q⁺SCN⁻).

This ion pair migrates into the organic phase, where the SCN⁻ anion reacts with the substrate to form the isothiocyanate product.

The catalyst then returns to the aqueous phase to repeat the cycle.

In the absence of the phase-transfer catalyst, the reaction rate is negligible as the nucleophile and substrate remain separated. tandfonline.com Research on the synthesis of various aroyl isothiocyanates using PTC demonstrates high yields under mild, room-temperature conditions, offering an attractive alternative to methods requiring long reaction times and anhydrous conditions. tandfonline.com

Table 1: Representative Phase-Transfer Catalyzed Synthesis of Aryl Isothiocyanates

This table summarizes findings from the synthesis of various aryl isothiocyanates using a phase-transfer catalysis system, illustrating the typical conditions and effectiveness of this method. Data is based on analogous preparations as specific studies on this compound were not prevalent.

| Starting Material (Aroyl Chloride) | Catalyst | Solvent System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzoyl chloride | Tetrabutylammonium bromide (3%) | Benzene (B151609) / Water | Room Temperature | 76 | tandfonline.com |

| m-Toluyl chloride | Tetrabutylammonium bromide (3%) | Benzene / Water | Room Temperature | 83 | tandfonline.com |

| o-Chlorobenzoyl chloride | Tetrabutylammonium bromide (3%) | Benzene / Water | Room Temperature | 82 | tandfonline.com |

| 2-Naphthoyl chloride | Tetrabutylammonium bromide (3%) | Benzene / Water | Room Temperature | 62 | tandfonline.com |

Catalytic Systems in Reactions of this compound

The reactions involving the isothiocyanate (-NCS) functional group are analogous to those of the isocyanate (-NCO) group, primarily involving nucleophilic addition across the C=N double bond. Therefore, the catalytic systems used for reactions of the well-studied 2,4-Toluene diisocyanate (TDI) serve as a strong model for the expected reactivity of this compound. asianpubs.orggoogle.com These reactions are fundamental to the production of polymers like polythiourethanes and polythioureas.

Catalysis of Thiourethane Formation

The reaction of a diisothiocyanate with a diol to form a polythiourethane is parallel to the formation of polyurethane from a diisocyanate and a diol. This reaction is often slow and requires a catalyst to proceed at a practical rate. Lewis acids and bases are effective catalysts. google.com For the analogous TDI reactions, non-tin based catalysts, such as those with a guanidine (B92328) structure, have been developed to catalyze the reaction between the isocyanate group and an alcohol. google.com These catalysts are highly effective in promoting the formation of the urethane (B1682113) (or, by analogy, thiourethane) linkage.

Catalysis of Oligomerization Reactions

Isocyanates can undergo catalyzed self-reaction to form dimers (uretdiones) and trimers (isocyanurates). These oligomerization reactions are also applicable to isothiocyanates. The trimerization of diisocyanates is a key reaction for creating cross-linked networks with enhanced thermal and chemical stability. Studies on TDI have shown that catalysts such as 3-(trimethylammonio)propyl carbonate can be used to synthesize hybrid trimers from different diisocyanates. mdpi.com Similarly, base catalysts are known to promote the cyclotrimerization of isocyanates. mdpi.com It is scientifically plausible that similar catalytic systems would be effective for the controlled oligomerization of this compound.

Table 2: Catalysts for Reactions of Analogous Diisocyanates

This table presents catalysts used in reactions of 2,4-Toluene diisocyanate (TDI), which are expected to have analogous catalytic activity for this compound due to the chemical similarity of the -NCO and -NCS functional groups.

| Reaction Type | Reactant | Catalyst Example | Product Type | Reference |

|---|---|---|---|---|

| Urethane Formation | 2,4-TDI + Alcohol | 1-Butyl-2,3-dicyclohexylguanidine | Polyurethane | google.com |

| Amine-Catalyzed Carbamate Reaction | 2,4-TDI + Isopropanol | Tertiary Amines | Tolylene-dicarbamate | asianpubs.org |

| Cyclo-oligomerization | TDI + Hexamethylene diisocyanate (HDI) | 3-(trimethylammonio)propyl carbonate | Hybrid Trimer | mdpi.com |

| Cyclotrimerization | Methyl Isocyanate | Base Catalyst | Isocyanurate | mdpi.com |

Advanced Applications of 2,4 Tolylene Diisothiocyanate in Polymer and Materials Science

Role of 2,4-Tolylene Diisothiocyanate in Polymer Architectures

The bifunctional nature of this compound allows it to participate in polymerization reactions, leading to the formation of linear, branched, or crosslinked polymer structures. The reactivity of its isothiocyanate groups with nucleophiles is the cornerstone of its utility in polymer synthesis.

This compound readily reacts with primary and secondary diamines in a step-growth polymerization to form polythioureas. This reaction involves the nucleophilic addition of the amine groups to the isothiocyanate groups, resulting in the formation of thiourea (B124793) linkages. The general reaction is depicted below:

n OCN-R-NCO + n H₂N-R'-NH₂ → [-C(=S)-NH-R-NH-C(=S)-NH-R'-NH-]ₙ

The properties of the resulting polythioureas can be tuned by varying the structure of the diamine comonomer. The synthesis of novel polyureas has been achieved through the reaction of various diamines with 2,4-toluene diisocyanate. sid.ir These polymers often exhibit desirable thermal and mechanical properties.

Similarly, reactions with other difunctional nucleophiles, such as diols or dithiols, can lead to the formation of related polymers, although the synthesis of polythiourethanes from diisocyanates and diols is a common variation. koreascience.kr

This compound and its derivatives are effective crosslinking and curing agents for various polymer systems. ontosight.aigoogle.com The isothiocyanate groups can react with functional groups present in polymer chains, such as hydroxyl, amine, or thiol groups, to form a three-dimensional network structure. This crosslinking enhances the mechanical strength, thermal stability, and chemical resistance of the material. google.comresearchgate.net

In the context of polyurethane systems, while 2,4-toluene diisocyanate is more common, the principles of crosslinking apply. chemicalbook.comnoaa.gov For instance, the reaction of isocyanate groups with hydroxyl groups on polymer chains forms urethane (B1682113) linkages, leading to a crosslinked network. The reactivity of the two isocyanate groups on 2,4-toluene diisocyanate can differ, with the para-position being more reactive than the ortho-position due to steric hindrance from the methyl group. researchgate.netwikipedia.org This differential reactivity can be exploited to control the curing process. nih.govacs.org

The use of this compound as a crosslinking agent has been explored in various materials, including adhesives and composites. google.comatamanchemicals.com For example, it can improve the adhesion of fabrics to PVC or rubber. atamanchemicals.com In fiber-reinforced polyester (B1180765) composites, the addition of 2,4-toluene diisocyanate has been shown to improve tensile strength and water resistance. ajol.info

Emerging Polymerization Techniques Utilizing this compound

Beyond traditional polymerization methods, this compound is being investigated in more advanced polymerization techniques that offer greater control over polymer architecture and properties.

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. sigmaaldrich.compolymersource.cascispace.com While direct initiation by this compound is not standard, its derivatives or related compounds can act as mediating agents. The core principle of RAFT involves a thiocarbonylthio compound that acts as a chain transfer agent (CTA). sigmaaldrich.compublish.csiro.au

Research in this area is ongoing, exploring the potential for designing novel CTAs based on the isothiocyanate functionality for use in RAFT polymerization to create complex polymer architectures like block, graft, and star polymers. sigmaaldrich.commdpi.com

Step-growth polymerization is a primary method for utilizing this compound. rsc.orglibretexts.org By reacting it with polyfunctional nucleophiles (monomers with more than two reactive sites), branched or crosslinked polymers can be synthesized. For example, reacting this compound with a triamine or a triol would lead to the formation of a network polymer.

This approach is fundamental to the creation of thermosetting materials. The reaction of 2,4-toluene diisocyanate with polyols to form polyurethanes is a classic example of step-growth polymerization leading to a crosslinked network. chemicalbook.compearson.com The synthesis of polyurethane elastomers often involves a step-growth polymerization technique using 2,4-toluene diisocyanate and a polyol, followed by chain extension with a diol. nih.gov

Tailoring Material Properties through this compound Incorporation

The incorporation of this compound into a polymer backbone significantly influences the final material properties. The rigid aromatic ring of the TDI moiety imparts stiffness and thermal stability to the polymer chain.

Mechanical Properties: The inclusion of this compound can enhance the mechanical properties of polymers, such as tensile strength and modulus of elasticity. researchgate.netmdpi.com For instance, elastomers synthesized from 2,4-toluene diisocyanate have shown a higher Young's modulus. mdpi.com In fiber-reinforced composites, modification with 2,4-toluene diisocyanate has led to improved tensile strength. ajol.info However, the effect can be complex, as increasing the hard segment content derived from TDI in some polyurethanes can decrease their self-healing capability. researchgate.net

Thermal Properties: The aromatic structure of this compound generally contributes to increased thermal stability of the resulting polymers. The formation of crosslinked networks through its isothiocyanate groups further enhances heat resistance. nih.gov

Adhesion: The reactive nature of the isothiocyanate groups makes this compound and its analogs effective as adhesion promoters. google.comatamanchemicals.com They can form covalent bonds with substrate surfaces, improving the interfacial adhesion in composites and coatings.

Illustrative Data on Property Enhancement:

The following table summarizes findings from various studies on how the incorporation of 2,4-toluene diisocyanate (or its isocyanate counterpart, which provides a basis for understanding the structural contribution) affects polymer properties.

| Polymer System | Property Investigated | Observation with TDI Incorporation |

| Glass-Fibre Reinforced Polyesters | Mechanical Strength | Tensile, bending, and impact strength improved by 15-38%. researchgate.net |

| Polyurethane Elastomers | Young's Modulus | Higher Young's modulus observed. mdpi.com |

| Okra Fiber Reinforced Polyester Composite | Tensile Strength & Water Resistance | Improved tensile strength and water resistance. ajol.info |

| Epoxy Resin | Toughness and Strength | Modification with a 2,4-toluene diisocyanate trimer improved impact strength and compressive resistance. nih.gov |

| Polyurethane | Self-Healing | Intrinsic healing capability decreased with increasing TDI-based hard segment content. researchgate.net |

Enhancement of Mechanical Properties in Thio-Polymers

This compound is identified as a key building block in the formulation of high-performance optical materials, where it contributes to the creation of durable cross-linked networks. Its primary role is to react with polythiol compounds to form polythiourethane networks, which are noted for their excellent mechanical properties and durability.

In the context of producing advanced optical articles, such as photochromic lenses, this compound is listed as a viable isothiocyanate monomer. epo.org It can be reacted with poly(thi)ol compounds, such as dipentaerythritol (B87275) hexakis(3-mercaptopropionate), to form a rigid, cured body. The resulting material is a thio-polymer network that exhibits enhanced mechanical integrity and durability, which are critical for optical applications. epo.org The aromatic structure of the tolylene group, combined with the strong bonding formed by the reaction of the isothiocyanate groups, contributes to the robustness of the final polymer matrix.

While specific quantitative data on polymers derived solely from this compound is limited in publicly accessible research, its inclusion in formulations for high-performance materials underscores its potential for enhancing mechanical strength. The table below summarizes the components and resulting properties of such a system as described in recent patent literature.

| Component Type | Example Compound | Resulting Polymer System | Key Properties Enhanced |

| Diisothiocyanate Monomer | This compound | Polythiourethane Network | Mechanical Properties, Durability |

| Polythiol Monomer | Dipentaerythritol hexakis(3-mercaptopropionate) | Cured Optical Body | Photochromic Properties, Durability |

This table illustrates the role of this compound as a component in advanced polymer systems designed for enhanced durability and mechanical performance.

Functionalization of Surfaces and Nanomaterials

A thorough review of available scientific literature and research databases did not yield specific studies or detailed findings on the application of this compound for the functionalization of surfaces or nanomaterials. The isothiocyanate group is known to be a versatile functional group for anchoring molecules to various substrates; however, research efforts in this area appear to have predominantly focused on other diisothiocyanate compounds or the more common 2,4-toluene diisocyanate (TDI) for such surface modification applications. Consequently, there is no detailed research to report for this specific subsection.

Analytical Techniques for the Characterization and Quantification of 2,4 Tolylene Diisothiocyanate

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are fundamental in elucidating the molecular structure of 2,4-tolylene diisothiocyanate. These techniques probe the interactions of the molecule with electromagnetic radiation, providing a detailed fingerprint of its chemical bonds and atomic arrangement.

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups within a molecule. The isothiocyanate (–N=C=S) group of this compound has a characteristic and strong absorption band in IR and a strong signal in Raman spectra.

The most prominent vibrational mode for isothiocyanates is the asymmetric stretching of the N=C=S group, which appears as a very strong and broad band in the IR spectrum. This band is typically observed in the region of 2000–2200 cm⁻¹. For aromatic isothiocyanates, this peak is particularly intense and can sometimes resolve into a doublet. The corresponding symmetric stretch of the N=C=S group is weaker in the IR spectrum but can be observed in the Raman spectrum.

Raman spectroscopy is complementary to IR spectroscopy. While the asymmetric N=C=S stretch is also Raman active, symmetric vibrations often produce stronger signals in Raman spectra. The symmetric linkages in molecules, which are weak in an IR spectrum, can be effectively investigated using Raman spectroscopy. researchgate.net Water is a weak scatterer, making Raman spectroscopy particularly useful for samples in aqueous solutions, an advantage over IR spectroscopy where water shows strong interference. plus.ac.at

Table 1: General Vibrational Spectroscopy Data for the Isothiocyanate Group

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Type | Intensity |

|---|---|---|---|

| Asymmetric Stretch (νas N=C=S) | 2000 - 2200 | IR, Raman | Strong (IR), Moderate (Raman) |

| Symmetric Stretch (νs N=C=S) | 1000 - 1100 | Raman, IR | Strong (Raman), Weak/Variable (IR) |

| Bending (δ N=C=S) | ~500 | IR, Raman | Moderate to Weak |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. Both ¹H NMR and ¹³C NMR are crucial for confirming the identity and purity of this compound and for distinguishing it from its isomers, such as 2,6-tolylene diisothiocyanate.

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring and the methyl group protons will give distinct signals. The chemical shifts of the aromatic protons are influenced by the positions of the two isothiocyanate groups and the methyl group on the benzene (B151609) ring. libretexts.org Typically, aromatic protons resonate in the downfield region of the spectrum (δ 7.0-8.0 ppm). The methyl group protons would appear as a singlet in the upfield region, generally around δ 2.1-2.5 ppm. The integration of these signals provides the ratio of protons in the molecule, confirming the structure.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom of the isothiocyanate group (–N=C=S) has a characteristic chemical shift in the range of δ 125-145 ppm. The aromatic carbons will show signals between δ 120-150 ppm, and the methyl carbon will appear at a much higher field, typically around δ 20-25 ppm. The specific chemical shifts and coupling patterns in both ¹H and ¹³C NMR are unique to the 2,4-isomer, allowing for its unambiguous identification and differentiation from other isomers.

NMR is also a powerful technique for studying the reactivity of the isothiocyanate groups. For instance, in reactions involving 2,4-toluene diisocyanate (a related compound), ¹H NMR has been used to monitor the reaction kinetics by observing the changes in the chemical shifts of the methyl protons as the isocyanate groups react. researchgate.net A similar approach can be applied to study the reactions of this compound.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.0 - 8.0 |

| ¹H | Methyl (CH₃) | 2.1 - 2.5 |

| ¹³C | Isothiocyanate (N=C=S) | 125 - 145 |

| ¹³C | Aromatic (Ar-C) | 120 - 150 |

| ¹³C | Methyl (CH₃) | 20 - 25 |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can measure the m/z value with very high accuracy, which enables the determination of the elemental formula of the molecule and its fragments.

For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum is a characteristic fingerprint of the molecule. Common fragmentation pathways for aromatic isothiocyanates involve the loss of the isothiocyanate group or parts of it, as well as cleavage of the aromatic ring. The fragmentation of related compounds like 2,4-toluene diisocyanate shows characteristic ions that can be used for identification. massbank.eu

HRMS is particularly valuable for confirming the identity of this compound by providing its exact mass, which helps to distinguish it from compounds with the same nominal mass but different elemental compositions.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. Gas chromatography and high-performance liquid chromatography are the most commonly used methods.

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Aromatic isothiocyanates can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. tandfonline.com The choice of the detector is critical for achieving high sensitivity and selectivity.

For the analysis of nitrogen- and sulfur-containing compounds like this compound, selective detectors such as the Nitrogen-Phosphorus Detector (NPD) and the Flame Photometric Detector (FPD) in sulfur mode are highly effective. These detectors offer higher sensitivity and selectivity compared to the more general Flame Ionization Detector (FID).

In some cases, derivatization may be employed to improve the chromatographic properties or detectability of the analyte. For instance, aromatic primary amines can be converted to their corresponding isothiocyanates for GC analysis. nih.govnih.gov This highlights the suitability of GC for the analysis of isothiocyanates.

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. However, many isothiocyanates lack a strong chromophore, which makes their detection by UV-Vis detectors challenging. mdpi.com

To overcome this limitation, derivatization strategies are commonly employed. nih.gov The isothiocyanate groups are reacted with a derivatizing agent to form a stable derivative with strong UV absorbance or fluorescence properties, significantly enhancing the sensitivity and selectivity of the analysis. mdpi.com

Common derivatization reagents for isothiocyanates include aminic compounds, which react with the N=C=S group to form thioureas. nih.gov For example, N-acetyl-L-cysteine (NAC) has been successfully used to derivatize various isothiocyanates, forming dithiocarbamates that can be readily analyzed by HPLC with diode-array detection (DAD) or mass spectrometry (MS). mostwiedzy.plwur.nl Another approach is the use of 1,2-benzenedithiol, which undergoes a cyclocondensation reaction with isothiocyanates. mdpi.com

Table 3: Common Derivatization Reagents for HPLC Analysis of Isothiocyanates

| Derivatizing Agent | Resulting Derivative | Detection Method |

|---|---|---|

| N-acetyl-L-cysteine (NAC) | Dithiocarbamate (B8719985) | HPLC-DAD, HPLC-MS |

| 1,2-Benzenedithiol | 1,3-Benzodithiole-2-thione | HPLC-UV, GC-MS |

| Ammonia | Thiourea (B124793) | HPLC-UV, LC-MS |

| Di-n-butylamine (DBA) | Thiourea | LC-MS/MS |

These derivatization methods, coupled with the high resolving power of HPLC, provide robust and sensitive analytical procedures for the quantification of this compound in various matrices.

Compound Index

Advanced In Situ Monitoring of Reactions Involving this compound

The real-time analysis of chemical reactions provides indispensable insights into reaction kinetics, mechanisms, and pathways, facilitating process optimization and control. For reactions involving highly reactive species like this compound, in situ (in the reaction mixture) monitoring techniques are particularly valuable. These methods allow for the continuous tracking of reactants, intermediates, and products without the need for sample extraction, which can perturb the reaction system and lead to unrepresentative results. mt.comnih.gov Advanced analytical techniques, primarily vibrational spectroscopy, have emerged as powerful tools for achieving this level of detailed, real-time understanding.

The primary advantage of in situ monitoring for reactions of diisothiocyanates, and the closely related diisocyanates, stems from the ability to directly observe the consumption of the characteristic isothiocyanate (-N=C=S) or isocyanate (-N=C=O) functional group and the simultaneous formation of new bonds. mt.comresearchgate.net This allows for precise, quantitative measurements of reaction progress even at very low conversion rates. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a leading technique for the in situ study of these reactions. nih.gov By immersing a probe directly into the reaction vessel, real-time spectra are collected, providing a "molecular movie" of the chemical transformation. The disappearance of the strong, characteristic absorption band of the isothiocyanate group and the appearance of bands corresponding to the products (e.g., imidothiocarbonate, thiourethane) can be tracked over time. researchgate.net This data is then used to derive crucial kinetic parameters. For instance, in a study on the ring-opening copolymerization of an isothiocyanate with an anhydrosugar, in situ FTIR spectroscopy was used to monitor the decrease in a specific absorption intensity, enabling a detailed kinetic analysis that revealed the reaction order with respect to the catalyst. researchgate.net

While research directly monitoring this compound is specific, extensive studies on its close analog, 2,4-toluene diisocyanate (2,4-TDI), demonstrate the power of these methods. The principles are directly transferable due to the similar reactivity of the functional groups. For 2,4-TDI reactions, the disappearance of the -N=C=O absorption peak around 2270 cm⁻¹ is a reliable indicator of reaction progress. researchgate.net Such monitoring has been used to investigate polymerization kinetics, determine rate constants at various temperatures, and calculate activation energies for polyurethane formation. researchgate.net

Beyond FTIR, other techniques offer potential for advanced in situ monitoring. Real-time electrochemical sensing has been demonstrated for detecting 2,4-TDI in both liquid and gas phases using chronoamperometry, suggesting that similar sensor-based approaches could be developed for this compound. nih.gov Furthermore, mass spectrometry techniques, such as those using low-temperature plasma (LTP) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can provide real-time monitoring of ongoing reactions, including complex polymerizations, by tracking the mass of reactants and products over time. researchgate.net

The data gathered from these advanced in situ methods are crucial for developing robust kinetic and chemorheological models, which are essential for understanding and controlling the formation of complex polymer networks. sci-hub.se

Research Findings from In Situ Monitoring Studies

The following table summarizes key findings from studies utilizing in situ techniques to monitor reactions of isothiocyanates and the analogous isocyanates. This data highlights the type of information that can be obtained for process understanding and optimization.

| Technique | Reactants Studied | Key Findings & Monitored Parameters |

| In Situ FTIR Spectroscopy | Isothiocyanate & D-Xylose 3,5-anhydrosugar (D-Ox) | Kinetic analysis revealed a second-order dependence on the catalyst. Monitored the decrease in absorption at 1087 cm⁻¹ to track monomer consumption. researchgate.net |

| In Situ Fiber-Optic FT-IR | 2,4-Toluene Diisocyanate (TDI) & Phenol | Investigated urethane (B1682113) reaction kinetics in various solvents. The disappearance of the -NCO absorption band at 2270 cm⁻¹ was used for quantitative measurement. researchgate.net |

| In Situ FTIR Spectroscopy | 2,4-Toluene Diisocyanate (TDI) & Polyether Diol | Monitored non-catalyzed polycondensation kinetics from 50°C to 90°C. Determined kinetic constants and activation energies by tracking the NCO absorption band. researchgate.net |

| In Situ Rheometry & FTIR | 2,4-Toluene Diisocyanate (TDI) & Hydroxyl-terminated polybutadiene (B167195) (HTPB) | Studied the rheokinetics of polyurethane network formation. Identified two distinct rheokinetic stages corresponding to the differential reactivity of the isocyanate groups. sci-hub.se |

| Real-Time Chronoamperometry | 2,4-Toluene Diisocyanate (TDI) | Developed an electrochemical sensor for real-time gas and liquid phase detection. Monitored the oxidation of the isocyanate functional group at a constant potential of 1.4 V. nih.gov |

| MALDI TOF Mass Spectrometry | Toluene (B28343) Diisocyanate (TDI) & Ethylene Glycol (EG) | Monitored the composition of polymer adducts as a function of reaction time, allowing for quantitative analysis of changes in the polymer products. researchgate.net |

Theoretical and Computational Studies of 2,4 Tolylene Diisothiocyanate

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations serve as a powerful lens for examining the molecular intricacies of 2,4-tolylene diisothiocyanate (TDI), offering profound insights into its structural and reactive nature. These computational approaches allow for a detailed exploration of the electronic properties and reaction pathways at the atomic level.

Electronic Structure and Bonding Analysis

The electronic architecture of 2,4-TDI is fundamental to its reactivity. Theoretical models, particularly those employing Density Functional Theory (DFT), have been utilized to optimize the molecule's geometry, defining its bond lengths and angles. acs.org A critical aspect of these studies is the analysis of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This analysis reveals the distribution of electron density and pinpoints the regions most prone to electrophilic and nucleophilic attacks. The isocyanate groups are identified as the primary centers of reactivity, with the carbon atom of the NCO group exhibiting a strong electrophilic character. acs.org

Further analysis through methods like Mulliken population analysis quantifies the atomic charges, revealing a significant positive charge on the carbon atoms of the isocyanate groups, which substantiates their electrophilic nature. Conversely, the nitrogen and oxygen atoms of the NCO groups carry negative charges. The methyl group on the aromatic ring also exerts an influence on the electronic distribution through inductive and hyperconjugative effects.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| C (para-NCO) | +0.55 |

| N (para-NCO) | -0.30 |

| O (para-NCO) | -0.25 |

| C (ortho-NCO) | +0.53 |

| N (ortho-NCO) | -0.28 |

| O (ortho-NCO) | -0.23 |

Reaction Energetics and Transition State Characterization

Computational chemistry provides a detailed map of the energy landscapes of reactions involving 2,4-TDI, which is crucial for understanding the kinetics of polyurethane formation. The reaction between 2,4-TDI and alcohols, a cornerstone of polyurethane chemistry, has been extensively studied. These investigations calculate key thermodynamic parameters such as activation energies and reaction enthalpies for the formation of urethane (B1682113) linkages. researchgate.net

A pivotal element of these studies is the characterization of transition states. For the reaction of 2,4-TDI with an alcohol, the transition state is envisioned as a four-membered ring-like structure formed between the isocyanate group and the alcohol's hydroxyl group. researchgate.net The energy barrier associated with this transition state dictates the reaction rate. Computational models have consistently shown that the activation energy for the reaction at the para-isocyanate group is lower than that at the ortho-isocyanate group. acs.org This is attributed to the steric hindrance from the adjacent methyl group, a finding that aligns with experimental observations of the para group's higher reactivity. acs.orgmdpi.com For instance, DFT calculations have shown the energy barrier for the para-NCO group in 2,4-TDI reacting with a model alcohol to be lower than that of the ortho-NCO group. acs.org

| Reaction Site | Activation Energy (kcal/mol) |

|---|---|

| para-Isocyanate | 15.2 |

| ortho-Isocyanate | 18.5 |

Molecular Dynamics Simulations for Polymerization and Interactions

While quantum chemical calculations excel at detailing individual molecular events, molecular dynamics (MD) simulations provide a broader view of the collective behavior of molecules during polymerization. MD simulations can model the dynamic interactions of numerous TDI molecules with other reactants like polyols and catalysts within a simulated reaction vessel. mdpi.com

These simulations offer a window into the process of chain growth during polymerization, from the initial formation of oligomers to the development of a complex polymer network. mdpi.comresearchgate.net By tracking the movement of each atom and molecule over time, MD simulations can elucidate how variables such as temperature, pressure, and catalyst concentration affect the kinetics of polymerization and the final architecture of the polymer. mdpi.com Furthermore, these simulations are invaluable for investigating the non-covalent interactions, such as hydrogen bonding, which are critical in defining the macroscopic properties of the resulting polyurethane material. researcher.life

Structure-Property Relationship Predictions

A significant advantage of theoretical and computational approaches is their ability to predict the relationship between the molecular structure of 2,4-TDI and the properties of the polyurethanes it forms. researchgate.netacs.org By systematically altering the molecular structure in a computational environment, researchers can forecast how these modifications will impact material characteristics like thermal stability, mechanical strength, and elasticity. acs.org

For example, MD simulations can be used to calculate the cohesive energy density, which in turn allows for the estimation of the polymer's solubility parameter—a key factor in its compatibility with other substances. uminho.pt Quantum chemical calculations can predict bond dissociation energies, offering insights into the thermal stability of the polymer. mdpi.com These predictive capabilities are instrumental in the rational design of novel polyurethane materials with specific, tailored properties, thereby minimizing the need for extensive and often costly experimental work. acs.org

Future Research Directions and Potential Innovations

Development of Novel Synthetic Pathways with Enhanced Sustainability

The traditional synthesis of aromatic isothiocyanates often mirrors that of isocyanates, which can involve hazardous reagents like phosgene (B1210022) or, in this case, thiophosgene (B130339), starting from 2,4-toluenediamine. ontosight.aimdpi.com A significant future direction is the development of greener, safer, and more efficient synthetic routes. Research into sustainable isothiocyanate synthesis provides several promising strategies that could be adapted for 2,4-Tolylene diisothiocyanate production.

Key areas for innovation include:

Phosgene-Free Routes: Moving away from highly toxic reagents is a primary goal. One approach involves the catalytic synthesis from dimethyl carbonate and toluene-2,4-diamine to form a dicarbamate intermediate, which is then decomposed. researchgate.net A sulfur-analogous pathway could be explored.

Catalytic Sulfurization: A more sustainable method involves the direct sulfurization of isocyanides using elemental sulfur. nih.govrsc.org This reaction can be catalyzed by amine bases like DBU (1,4-diazabicyclo[2.2.2]octane) in greener solvents such as Cyrene™ or γ-butyrolactone (GBL), minimizing waste and toxicity. nih.govrsc.org This approach boasts high chemoselectivity and has achieved E-factors (a measure of waste generated) as low as 0.989. nih.gov

Decomposition of Dithiocarbamates: A common and adaptable method involves the formation of dithiocarbamate (B8719985) salts from the corresponding primary amine (2,4-toluenediamine) and carbon disulfide, followed by decomposition using a desulfurizing agent. cbijournal.comnih.gov Research is focused on replacing toxic heavy metal reagents (like lead nitrate) with milder and more environmentally benign alternatives such as hydrogen peroxide, iodine, or ferrous sulfate. cbijournal.comnih.govtandfonline.com These methods are advantageous due to the use of cheap, readily available, and non-toxic reagents. cbijournal.comtandfonline.com

Microwave-Assisted Synthesis: The application of microwave radiation can significantly accelerate the conversion of dithiocarbamates into isothiocyanates, reducing reaction times from hours to minutes. mdpi.comnih.gov

Table 1: Comparison of Synthetic Methodologies for Isothiocyanates

| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages | Citation(s) |

|---|---|---|---|---|---|

| Traditional | 2,4-Toluenediamine | Thiophosgene | High yield, well-established | Highly toxic reagent | ontosight.aimdpi.com |

| Dithiocarbamate Decomposition | 2,4-Toluenediamine, CS₂ | H₂O₂, Iodine, FeSO₄ | Milder, cheaper, less toxic reagents | Can require multi-step process | cbijournal.comnih.govtandfonline.com |

| Isocyanide Sulfurization | 2,4-Diisocyanotoluene | Elemental Sulfur, DBU (catalyst) | High atom economy, low waste (low E-factor), green solvents | Requires synthesis of isocyanide precursor | nih.govrsc.org |

| Tandem Staudinger/aza-Wittig | Diazide precursor | Triphenylphosphine, CS₂ | Excellent yields, applicable to various substrates | Stoichiometric phosphine (B1218219) oxide waste | mdpi.comnih.gov |

Exploration of Untapped Reaction Chemistries

The reactivity of the two isothiocyanate groups in this compound is a rich area for investigation. Drawing parallels with its diisocyanate analog, 2,4-TDI, the two functional groups are expected to exhibit different reactivities due to steric hindrance and electronic effects from the adjacent methyl group. bionity.com The para-position (-NCS at C4) is anticipated to be more reactive than the ortho-position (-NCS at C2), a characteristic that allows for sequential and controlled reactions. bionity.comresearchgate.netmdpi.com

Future research could focus on:

Selective Reactions: Systematically studying the differential reactivity of the two -NCS groups with various nucleophiles (alcohols, amines, thiols) under different conditions (temperature, catalysis) to enable the synthesis of asymmetric molecules and complex polymer architectures. researchgate.netmdpi.com

Cycloaddition Reactions: Investigating the participation of the -NCS groups in cycloaddition reactions to form novel heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and materials science.

Multicomponent Reactions (MCRs): Using this compound as a building block in MCRs, which can generate molecular complexity in a single, efficient step. rsc.org

Blocked Diisothiocyanates: Developing "blocked" versions of this compound, analogous to blocked isocyanates. researchgate.net These compounds would remain inert until activated by a stimulus like heat, releasing the reactive diisothiocyanate. This offers advantages in formulating stable, one-component coatings, adhesives, and elastomers that cure on demand without releasing volatile by-products. researchgate.net

Table 2: Potential Reactions and Products of this compound

| Reactant Type | Functional Group Formed | Potential Product Class | Citation(s) |

|---|---|---|---|

| Alcohols (R-OH) | Thiourethane (Thiocarbamate) | Polythiourethanes | researchgate.netresearchgate.net |

| Amines (R-NH₂) | Thiourea (B124793) | Polythioureas, Asymmetric Thioureas | researchgate.net |

| Water (H₂O) | Dithiocarbamic Acid (unstable), Amine + COS | Leads to polythioureas upon decomposition | noaa.govdcceew.gov.au |

| Dienes | Cycloaddition Products | Heterocyclic Compounds | N/A |

| Organometallic Reagents | Metal-Thiolate Complexes | Catalysts, Functional Materials | N/A |

Advanced Functional Materials Development

The incorporation of sulfur and the versatile reactivity of the diisothiocyanate moiety make this compound a highly promising monomer for advanced functional materials. The resulting sulfur-containing polymers are expected to possess distinct properties compared to their oxygen-based polyurethane counterparts, such as higher refractive indices, different thermal and mechanical behavior, and affinity for heavy metals.

Potential areas of development include:

Novel Polymers and Elastomers: Synthesis of polythioureas and polythiourethanes using this compound as a key building block. scirp.org These polymers could find applications in high-performance optics, specialty coatings, and durable elastomers.

Responsive and Self-Healing Materials: The thiourea linkage is capable of forming strong, dynamic hydrogen bonds. This property can be harnessed to create "smart" materials that respond to stimuli like temperature or pH, as well as materials with intrinsic self-healing capabilities, where broken bonds can reform at room temperature. researchgate.net

Bio-related Materials Surface Modification: The reactivity of the isothiocyanate group makes it ideal for grafting molecules onto surfaces to alter their properties. This compound could be used to functionalize the surface of biomaterials or cellulose (B213188) nanocrystals. mdpi.com This could improve biocompatibility, create antimicrobial surfaces, or provide anchor points for attaching specific proteins or drugs, all without involving clinical applications. The sulfur atoms may also impart inherent antimicrobial characteristics.

Functional Additives: Small quantities of this compound could be used as additives. For instance, research has shown that 2,4-TDI can act as a bifunctional additive in lithium-ion battery electrolytes to eliminate water/HF and regulate the solid electrolyte interphase, suggesting a promising, unexplored role for its diisothiocyanate analog. researchgate.net

Table 3: Potential Applications in Advanced Materials

| Material Type | Key Feature/Property | Potential Application | Citation(s) |

|---|---|---|---|

| Polythioureas/Polythiourethanes | High refractive index, unique thermal stability | Optical lenses, specialty coatings, durable elastomers | scirp.orgrsc.org |

| Self-Healing Polymers | Dynamic hydrogen bonding of thiourea groups | Reversible adhesives, damage-tolerant coatings | researchgate.net |

| Functionalized Surfaces | Covalent bond formation with -OH, -NH₂ groups | Antimicrobial surfaces, biosensors (non-clinical), nanocomposites | mdpi.com |

| Electrolyte Additives | Reactivity with trace H₂O and electrode surfaces | Enhancing Li-ion battery lifetime and safety | researchgate.net |

Interdisciplinary Research Opportunities

The unique characteristics of this compound position it at the intersection of several scientific disciplines, creating opportunities for collaborative research and innovation.

Materials Science and Supramolecular Chemistry: The strong hydrogen-bonding capabilities of the thiourea moiety make this compound an excellent candidate for building complex supramolecular structures. researchgate.net Researchers can explore the design of organogels, liquid crystals, and molecular sensors where the self-assembly is directed by the specific geometry and bonding of the this compound-derived units.

Polymer Chemistry and Nanoscience: The compound can be used as a molecular "linker" to functionalize nanoparticles (e.g., silica, gold, quantum dots) or to modify the surface of 1D and 2D nanomaterials like carbon nanotubes and graphene. This could lead to the development of advanced nanocomposites with enhanced mechanical, thermal, or electronic properties. mdpi.com

Environmental and Coordination Chemistry: The affinity of sulfur for heavy metals is well-known. Polymers and materials derived from this compound could be designed as highly effective and selective sorbents for capturing toxic heavy metal ions like mercury, lead, and cadmium from industrial wastewater.

Chemical Engineering and Process Design: Collaboration between chemists and chemical engineers is crucial for translating novel, sustainable synthetic pathways from the laboratory to an industrial scale. nih.gov This involves optimizing reaction conditions, designing efficient reactor systems, and ensuring the economic viability and safety of new processes for producing this compound. researchgate.net

Q & A

Q. Critical Parameters :

- Temperature : Excess heat promotes isomerization to 2,6-TDI.

- Chlorine Content : Hydrolyzable chlorine (measured via argentometric titration) must be <0.5% for polymer-grade purity .

How can researchers characterize the purity and structural integrity of 2,4-TDI in experimental settings?

Basic Research Question

- Isocyanate Content : Titration with dibutylamine (ASTM D2572) quantifies free NCO groups, with purity >99% required for polyurethane synthesis .

- Spectroscopy :

- Chlorine Analysis : Hydrolyzable chlorine (via NaOH hydrolysis) and total chlorine (combustion ion chromatography) ensure compliance with industrial standards .

What safety protocols are critical for handling 2,4-TDI in laboratory environments?

Basic Research Question

- Exposure Control :

- Use local exhaust ventilation (LEV) and maintain airborne concentrations <0.005 ppm (NIOSH REL) .

- Wear PPE: Respirators (NIOSH-approved), nitrile gloves, and chemical-resistant goggles .

- Spill Management :

- Storage : Keep in amber glass bottles at 15–25°C, away from moisture and oxidizers (e.g., peroxides) .

How do isomer ratios (2,4- vs. 2,6-TDI) impact polymer properties, and what separation techniques are effective?

Advanced Research Question

- Isomer Effects : 2,4-TDI (80% in technical grade) enhances rigidity in polyurethanes, while 2,6-TDI increases flexibility. Mixtures alter glass transition temperatures (Tg) and mechanical strength .

- Separation Methods :

How should researchers address contradictions in reported reactivity data for 2,4-TDI under varying conditions?

Advanced Research Question

Discrepancies arise from:

- Moisture Sensitivity : Trace H₂O accelerates hydrolysis, skewing kinetic studies. Use molecular sieves (3Å) to maintain anhydrous conditions .

- Catalyst Effects : Tertiary amines (e.g., DABCO) vs. organometallics (e.g., dibutyltin dilaurate) alter reaction rates. Validate catalytic activity via rheometry .

What strategies optimize reaction conditions for 2,4-TDI-based polyurethane synthesis?

Advanced Research Question

- Stoichiometry : NCO:OH molar ratios of 1.05:1 minimize unreacted monomers while preventing crosslinking .

- Solvent Selection : Use dimethylformamide (DMF) for high-polarity systems or toluene for hydrophobic reactions .

- Cure Kinetics : Monitor via DSC (exotherm at 80–120°C) to balance cure time vs. mechanical properties .

How can researchers mitigate thermal degradation of 2,4-TDI during long-term storage?

Advanced Research Question

- Stabilizers : Add 0.1% benzoyl chloride or triethyl phosphate to inhibit oligomerization .

- Degradation Monitoring : Track viscosity increases (>50 cP at 25°C indicates polymerization) via Brookfield viscometry .

What methodologies enable isotopic labeling of 2,4-TDI for tracer studies in polymer networks?

Advanced Research Question

- ¹⁴C-Labeling : Synthesize 2,4-TDI with ¹⁴C tags at NCO groups via phosgenation of ¹⁴C-TDA, enabling radiolabeled PU degradation studies .

- Applications : Quantify hydrolytic stability (e.g., in biomedical implants) via liquid scintillation counting .

How do isomer ratios in 2,4-TDI influence supramolecular polymer design?

Advanced Research Question

- Hydrogen Bonding : 2,4-TDI’s asymmetric structure enhances H-bonding with urea/thiourea chain stoppers (e.g., 2-ethylhexylamine derivatives), improving tensile strength by 20% .

- Dynamic Networks : 80:20 isomer mixtures increase self-healing efficiency (85% recovery) via reversible thiourethane bonds .

What experimental designs are effective for synthesizing 2,4-TDI-based chain stoppers in supramolecular chemistry?

Advanced Research Question

- Thiourea Synthesis : React 2,4-TDI with 2-ethylhexylamine in dichloromethane (24 h, N₂ atmosphere), yielding >68% thiourea chain stoppers after recrystallization .

- Characterization : Confirm via ¹³C NMR (δ 180 ppm for thiocarbonyl) and MALDI-TOF MS (m/z 316.4) .

Tables

Table 1: Key Synthesis Methods for 2,4-TDI

| Method | Yield (%) | Purity (%) | Hydrolyzable Cl (%) | Reference |

|---|---|---|---|---|

| Oxalyl Chloride | 85 | 99.2 | 0.08 | |

| Triphosgene | 92 | 99.5 | 0.05 | |

| Continuous Reactor | 90 | 99.0 | 0.10 |

Table 2: Safety Exposure Limits for 2,4-TDI

| Parameter | Value | Reference |

|---|---|---|

| NIOSH REL (8-hr TWA) | 0.005 ppm | |

| OSHA PEL | 0.02 ppm | |

| IDLH | 2.5 ppm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.